7-(3,3-dimethyl-2-oxobutyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
7-(3,3-Dimethyl-2-oxobutyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a complex substitution pattern. Its structure includes:
- 1- and 3-methyl groups on the purine core, enhancing steric stability.
- A 7-(3,3-dimethyl-2-oxobutyl) side chain, contributing to lipophilicity and metabolic resistance.
- An 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl) moiety, which introduces a polar, aromatic-amine-rich substituent, likely influencing receptor binding and solubility .
Properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-25(2,3)19(32)15-31-20(26-22-21(31)23(33)28(5)24(34)27(22)4)16-29-11-13-30(14-12-29)17-7-9-18(35-6)10-8-17/h7-10H,11-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMFHQQGHFMCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,3-dimethyl-2-oxobutyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , with the CAS number 887197-28-6 , is a purine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 482.6 g/mol . The structure includes a purine base modified with a piperazine moiety and a dimethyl oxobutyl side chain, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein-protein interactions (PPIs), which are crucial in various signaling pathways involved in cell proliferation and survival.
2. Cytotoxicity and Antitumor Activity
Research indicates that derivatives of purine compounds often exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins like MCL-1, suggesting potential applications in cancer therapy .
3. Neuropharmacological Effects
Given the presence of the piperazine ring, which is commonly associated with neuroactive compounds, this compound may also exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
1. In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:
- MCF7 Cells : The compound demonstrated significant cytotoxicity compared to control treatments.
- HeLa Cells : Limited effects were observed, indicating selectivity towards certain cancer types .
2. In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar purine derivatives. These studies typically measure tumor growth inhibition and survival rates post-treatment:
- Tumor-bearing mice treated with related compounds showed reduced tumor sizes and improved survival rates compared to untreated controls .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- The compound has been studied for its potential antidepressant effects due to its structural similarity to other known antidepressants. Research indicates that it may interact with serotonin and dopamine receptors, which are crucial in mood regulation.
-
Anti-inflammatory Properties
- Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
-
Cancer Treatment
- The compound's ability to inhibit certain kinases involved in cancer cell proliferation has been investigated. In vitro studies have shown promising results in reducing the viability of various cancer cell lines.
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Phosphodiesterase Inhibition : Similar to other purine derivatives, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a vital role in cellular signaling.
- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, contributing to its antidepressant and anxiolytic effects.
Table 1: Summary of Case Studies on Biological Activities
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
- Acute Toxicity : Studies indicate low acute toxicity levels in animal models.
- Chronic Exposure : Long-term studies are needed to assess potential carcinogenic effects or organ-specific toxicity.
Comparison with Similar Compounds
Q & A
Q. What synthetic strategies are commonly employed for preparing 7,8-disubstituted xanthine derivatives like this compound?
The synthesis of 7,8-disubstituted xanthines typically involves nucleophilic substitution or functionalization of precursor xanthine scaffolds. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can undergo reactions with nucleophiles like thiols, hydrazines, or amines to introduce diverse substituents at the 8-position . The 7-position is often modified via alkylation or coupling reactions using ketone or oxobutyl groups. Computational tools like ChemAxon’s Chemicalize.org aid in predicting reaction feasibility and drug-like properties during synthetic planning .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure and purity?
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, C-Cl at ~744 cm⁻¹) and hydrogen bonding patterns .
- Mass Spectrometry : Confirms molecular weight (e.g., via m/z peaks corresponding to fragmentation patterns) and detects isotopic signatures (e.g., bromine or chlorine) .
- NMR : Resolves regiochemical ambiguities, such as distinguishing between 7- and 8-substituents using 2D-COSY or NOESY .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O ratios .
Q. How can computational tools predict the biological activity of this xanthine derivative?
Virtual screening platforms (e.g., Chemicalize.org ) analyze parameters like logP, polar surface area, and hydrogen-bonding capacity to estimate drug-likeness and target affinity. Molecular docking can model interactions with adenosine receptors (A1/A2A), a common target for xanthine derivatives, by assessing binding energies and steric compatibility .
Q. What is the role of the 4-(4-methoxyphenyl)piperazine moiety in this compound’s reactivity?
The piperazine group enhances solubility and serves as a pharmacophore for receptor binding. The methoxyphenyl substituent influences electronic effects (e.g., resonance donation) and steric interactions, which can modulate selectivity toward enzymatic targets like phosphodiesterases or serotonin receptors .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : Identifies optimal conditions for alkylation or coupling steps.
- Response Surface Methodology : Maps interactions between variables (e.g., pH and reaction time) to maximize yield .
Evidence from spirocyclic xanthine syntheses suggests that polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) improve substitution efficiency .
Q. How should contradictions in spectral data (e.g., FTIR vs. NMR) be resolved during characterization?
- Cross-Validation : Compare FTIR carbonyl peaks with NMR carbonyl carbon shifts (δ ~150–160 ppm in ¹³C NMR).
- Isotopic Labeling : Use deuterated analogs to confirm hydrogen-bonding patterns in ambiguous regions.
- X-ray Crystallography : Resolve regiochemical uncertainties by determining the crystal structure .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the 3,3-dimethyl-2-oxobutyl or piperazine groups to assess their impact on potency.
- Enzymatic Assays : Test inhibition constants (Ki) against adenosine deaminase or PDE isoforms.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors or hydrophobic regions .
Q. How can solubility challenges be addressed during in vitro testing?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 7- or 8-position to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What computational frameworks integrate AI to optimize this compound’s synthesis and activity?
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates for novel reaction pathways.
- Machine Learning (ML) : Train models on existing xanthine datasets to predict reaction yields or bioactivity .
- Automated High-Throughput Screening : AI-driven platforms like ICReDD prioritize experimental conditions using historical data .
Methodological Notes
- Data Interpretation : Always cross-reference spectral data with synthetic intermediates to confirm functionalization steps .
- Ethical Compliance : Ensure compliance with safety protocols for handling reactive intermediates (e.g., brominated precursors) .
- Open Science : Share synthetic protocols and spectral libraries in repositories like PubChem to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
